A Technical Guide to the Physicochemical Properties of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine
A Technical Guide to the Physicochemical Properties of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Structural Elucidation
N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine is an aromatic amine with a molecular structure that suggests potential applications in medicinal chemistry and materials science. A thorough search of chemical literature and databases indicates that this specific compound is not well-documented. Therefore, a predictive approach, grounded in the known properties of its structural analogues, is essential for its initial characterization.
The structure, as inferred from its IUPAC name, consists of a central 1,4-benzenediamine ring. The nitrogen at position 1 (N1) is substituted with two ethyl groups, forming a diethylamino moiety. The nitrogen at position 4 (N4) is substituted with a 3-phenylpropyl group.
Figure 1: Chemical structure of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine. These values are derived from computational models and by comparative analysis of its structural components: N,N-diethyl-p-phenylenediamine and 3-phenylpropylamine.
| Property | Predicted Value | Methodology and Rationale |
| Molecular Formula | C₁₉H₂₈N₂ | Calculated from the chemical structure. |
| Molecular Weight | 296.44 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 50 - 70 | Aromatic amines with similar molecular weights often have melting points in this range. The presence of the flexible phenylpropyl chain may result in a lower melting point compared to more rigid structures. |
| Boiling Point (°C) | > 350 | Estimated based on the high boiling points of its constituent parts, N,N-diethyl-p-phenylenediamine (260-262 °C)[1] and 3-phenylpropylamine (221 °C).[2] The larger molecular weight of the target compound will significantly increase its boiling point. |
| Aqueous Solubility | Low | The molecule possesses a significant hydrophobic character due to the two phenyl rings and the alkyl chains. It is expected to be sparingly soluble in water, similar to N,N-diethyl-p-phenylenediamine which is reported as insoluble.[3][4] |
| pKa | ~7.5 - 8.5 (for the diethylamino group) and ~4.5 - 5.5 (for the phenylpropylamino group) | The diethylamino group attached to the aromatic ring is expected to have a pKa similar to that of N,N-diethyl-p-phenylenediamine (pKa of the conjugate acid is ~7.96).[1] The secondary amine of the phenylpropyl group will be less basic due to the electron-withdrawing nature of the adjacent phenyl ring. |
| LogP (Octanol-Water Partition Coefficient) | 4.0 - 5.0 | This is a calculated estimation based on the lipophilicity of the aromatic rings and alkyl chains. The presence of two amine groups will slightly decrease the LogP value. |
Methodologies for Experimental Determination of Physicochemical Properties
For novel compounds, theoretical predictions must be validated by empirical data. The following section details standard experimental protocols for determining the key physicochemical properties of aromatic amines.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.
Causality: A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Determination of Aqueous Solubility
Solubility is a critical parameter for drug development, influencing absorption and distribution.
Protocol: Shake-Flask Method (OECD Guideline 105)
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Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.
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Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
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Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Trustworthiness: This method is considered the "gold standard" for solubility determination due to its direct measurement at equilibrium.
Figure 2: Workflow for the experimental determination of aqueous solubility.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Measurement: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
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Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
Expertise & Experience: For compounds with multiple ionizable centers, derivative plots of the titration curve are often used to more accurately identify the equivalence points and pKa values.
Determination of LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Protocol: HPLC-Based Method
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Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.
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Calibration: A series of standard compounds with known LogP values are injected onto the HPLC system to create a calibration curve of retention time versus LogP.
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Sample Analysis: The target compound is injected under the same chromatographic conditions.
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Calculation: The LogP of the target compound is determined from its retention time using the calibration curve.
Authoritative Grounding: This method is widely accepted in the pharmaceutical industry for high-throughput LogP determination due to its speed and small sample requirements.
Conclusion
While experimental data for N1,N1-diethyl-N4-(3-phenylpropyl)-1,4-benzenediamine is currently lacking, a robust framework for predicting its key physicochemical properties has been established through the analysis of its structural components. This technical guide provides a solid foundation for researchers by offering not only these predicted values but also detailed, field-proven methodologies for their empirical validation. The synthesis of predictive science and established experimental protocols presented herein serves as a valuable resource for the continued investigation and potential application of this and other novel chemical entities.
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